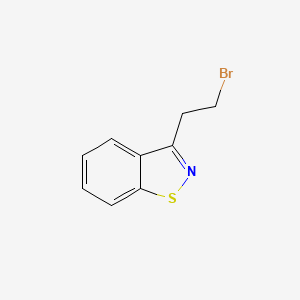

3-(2-Bromoethyl)-1,2-benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoethyl)-1,2-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNS/c10-6-5-8-7-3-1-2-4-9(7)12-11-8/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDWYLIKMOUFFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 3 2 Bromoethyl 1,2 Benzothiazole and Its Analogues

Advanced Catalytic Synthesis

Catalysis offers powerful tools for the synthesis of benzothiazoles, enabling reactions under milder conditions with higher efficiency and selectivity. Both transition metals and, more recently, organocatalysts and biocatalysts have been employed.

Transition metals such as palladium (Pd), copper (Cu), ruthenium (Ru), and iron (Fe) are widely used to catalyze the formation of the benzothiazole (B30560) ring. researchgate.net These catalysts facilitate key bond-forming steps, such as C-S, C-N, and C-H functionalization. nih.gov

Palladium-catalyzed reactions, for example, are effective for the intramolecular cyclization of o-iodothiobenzanilide derivatives at room temperature. organic-chemistry.org Copper-catalyzed methods are common for the condensation of 2-aminobenzenethiols with nitriles and for the intramolecular S-arylation of 2-halogenothioanilides. organic-chemistry.orgmdpi.com Ruthenium catalysts have been used for the intramolecular oxidative coupling of N-arylthioureas to produce 2-aminobenzothiazoles. nih.gov These methods are particularly valuable for creating substituted benzothiazoles that may be difficult to access through traditional condensation reactions.

Table 3: Transition Metal-Catalyzed Syntheses of Benzothiazoles

| Catalyst | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Pd/C | Ligand-free Cyclization | o-Iodothiobenzanilides | 2-Substituted Benzothiazoles | organic-chemistry.org |

| CuI | Condensation | 2-Aminobenzenethiols and Nitriles | 2-Substituted Benzothiazoles | mdpi.comorganic-chemistry.org |

| RuCl3 | Oxidative Coupling | N-Arylthioureas | 2-Aminobenzothiazoles | nih.gov |

In line with the principles of green chemistry, metal-free catalytic systems are gaining prominence. Organocatalysis utilizes small organic molecules to accelerate reactions. An effective organocatalytic protocol for synthesizing 2-substituted benzothiazoles involves the use of an aryl iodide catalyst (e.g., 1-iodo-4-nitrobenzene) with an inexpensive oxidant like oxone. acs.orgnih.govacs.org This system promotes the oxidative cyclization of N-arylthioamides via C-H functionalization and C-S bond formation at room temperature. acs.org Visible-light photoredox catalysis has also emerged as a powerful metal-free strategy for the radical cyclization of thioanilides to form benzothiazoles. mdpi.comorganic-chemistry.orgchemrxiv.org

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. This approach offers high selectivity and mild, environmentally benign reaction conditions. Enzymes such as laccases and catalase have been successfully used for the synthesis of benzothiazoles. mdpi.com For instance, catalase can mediate the cyclocondensation of o-aminothiophenol and various aldehydes in water to produce benzothiazoles in excellent yields. nih.gov Natural catalysts, such as Acacia concinna, have also been employed for the synthesis of 2-aryl-benzothiazoles under microwave irradiation. mdpi.com

Sustainable and Green Chemistry Synthetic Protocols

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. nih.gov Numerous green protocols for benzothiazole synthesis have been developed.

Key green strategies include:

Use of Green Solvents: Replacing traditional volatile organic compounds with environmentally benign solvents like water or ionic liquids. mdpi.comorgchemres.org The use of water as a medium has been reported for the synthesis of benzothiazole-2-thiol derivatives using a copper sulfate (B86663) catalyst. orgchemres.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and minimize side reactions compared to conventional heating. mdpi.commdpi.comrsc.org

Visible-Light Catalysis: Harnessing visible light as an energy source provides a sustainable alternative to heat-intensive methods and allows for novel radical-based reaction pathways. mdpi.comorganic-chemistry.orgchemrxiv.org

Electrochemical Synthesis: Electrochemical methods can replace chemical oxidants with electricity, offering an inherently greener approach. An external oxidant-free electrochemical method has been developed for the intramolecular C-S cross-coupling to form benzothiazoles from N-aryl thioamides. rsc.org

Use of Recyclable Catalysts: Heterogeneous catalysts, including various nanoparticles, can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. mdpi.commdpi.comorgchemres.orgresearchgate.net

Table 4: Green Chemistry Approaches to Benzothiazole Synthesis

| Green Strategy | Catalyst/Conditions | Substrates | Advantages | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Acacia concinna (biocatalyst) | 2-Aminothiophenol (B119425), Aryl Aldehydes | Solvent-free, rapid, high yields | mdpi.com |

| Aqueous Media | CuSO4 | Aromatic amine, Potassium isopropyl xanthate | Use of water as solvent, inexpensive catalyst | orgchemres.org |

| Visible-Light Photoredox | Ru(bpy)3(PF6)2 or Organic Dyes | Thioanilides | Metal-free (with organic dyes), mild conditions | mdpi.comchemrxiv.org |

| Electrochemical Synthesis | Undivided electrolytic cell | N-Aryl Thioamides | External oxidant-free, high yields | rsc.org |

Solvent-Free and Aqueous Media Syntheses

The development of synthetic protocols that minimize or eliminate the use of volatile organic solvents is a cornerstone of green chemistry. While many traditional methods for heterocycle synthesis rely on organic solvents, modern approaches are exploring solvent-free and aqueous alternatives.

For the initial construction of the 1,2-benzisothiazole (B1215175) ring system, a plausible route involves the reaction of an appropriate ortho-substituted benzophenone (B1666685) precursor. For example, the synthesis of 3-methyl-1,2-benzisothiazole (B1619843) has been achieved from 2-aminobenzophenones. Adapting this to our target, 2-aminopropiophenone (B8812881) could serve as a key starting material.

Solvent-Free Approaches: Solvent-free reactions, often facilitated by grinding or heating, can be highly effective. The condensation of 2-aminothiophenol derivatives with various carbonyl compounds to form 1,3-benzothiazoles under solvent-free conditions has been widely reported. Although for the 1,2-isomer, a proposed solvent-free approach for the cyclization of a suitable precursor, such as an o-acylbenzenesulfonamide, could be explored, potentially catalyzed by a solid acid or base under thermal conditions.

Aqueous Media Synthesis: Water is an ideal solvent from an environmental and economic perspective. Syntheses of various benzothiazole derivatives have been successfully carried out in aqueous media. researchgate.net For instance, the condensation of 2-aminothiophenols with aldehydes has been achieved in water, sometimes with the aid of a catalyst like SnP₂O₇ or under visible light. rsc.org While these examples produce the 1,3-isomer, the principles could be adapted. A hypothetical aqueous synthesis for 3-ethyl-1,2-benzothiazole might involve the cyclization of a water-soluble precursor, such as the sodium salt of 2-propionylbenzenesulfonamide, under acidic or basic conditions.

For the subsequent bromination of the ethyl group, N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination. Solvent-free benzylic brominations using NBS with microwave activation have been documented for various alkylaromatics, offering a green alternative to traditional methods that use chlorinated solvents. researchgate.net

Table 1: Proposed Green Synthesis Conditions for Analogous Reactions

| Step | Reaction | Conditions | Catalyst/Reagent | Medium | Reported Yields (Analogous) |

| 1 | Heterocycle Formation | Condensation/Cyclization | Solid Acid/Base | Solvent-Free | Good to Excellent |

| 1 | Heterocycle Formation | Condensation/Cyclization | SnP₂O₇ | Aqueous | 87-95% rsc.org |

| 2 | Side-chain Bromination | Benzylic Bromination | N-Bromosuccinimide (NBS) | Solvent-Free (MW) | 50-62% researchgate.net |

Microwave and Ultrasound-Assisted Synthesis

The use of microwave (MW) and ultrasound irradiation offers significant advantages in chemical synthesis, including dramatically reduced reaction times, improved yields, and often milder reaction conditions compared to conventional heating.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a standard technique for accelerating a wide range of reactions, including the formation of heterocyclic rings.

Ring Formation: The synthesis of various benzothiazole isomers and related heterocycles is frequently accelerated by microwave irradiation. derpharmachemica.commdpi.comrsc.org For the proposed synthesis of 3-ethyl-1,2-benzothiazole, the cyclization of a precursor like 2-propionylbenzenesulfonamide could be efficiently conducted in a microwave reactor, potentially reducing reaction times from hours to minutes.

Side-Chain Bromination: The selective bromination of the ethyl side chain of 3-ethyl-1,2-benzothiazole using NBS can also be significantly enhanced by microwave energy. Studies on substituted alkylaromatics have shown that microwave irradiation can lead to rapid and high-yield benzylic bromination, often under solvent-free conditions. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can promote reactivity through acoustic cavitation. This technique is particularly effective for heterogeneous reactions.

Ring Formation: Ultrasound has been successfully used to synthesize 2-substituted benzothiazoles under solvent-free conditions, demonstrating its utility in promoting condensation and cyclization reactions. Current time information in Bangalore, IN.

Side-Chain Bromination: The bromination of alkylaromatics with NBS has been shown to be facilitated by ultrasound irradiation. The constant surface cleaning and activation provided by acoustic cavitation can enhance the efficiency of this heterogeneous reaction. researchgate.net A comparative study of conventional, microwave, and ultrasound techniques for the synthesis of certain quinoline (B57606) derivatives found that while microwave irradiation was superior, ultrasound also offered a significant reduction in reaction time and improved yields over conventional methods. rsc.org

Table 2: Comparison of Conventional vs. MW/Ultrasound for Analogous Bromination

| Method | Substrate (Example) | Reagent | Time | Yield | Reference |

| Conventional | Toluene | NBS, AIBN, CCl₄ | 4-8 h | Moderate | General Knowledge |

| Microwave | o-Xylene | NBS (solvent-free) | 2-5 min | 62% | researchgate.net |

| Ultrasound | Toluene | NBS, Acetic Acid | 1-2 h | Good | researchgate.net |

Retrosynthetic Disconnections for 3-(2-Bromoethyl)-1,2-benzothiazole

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials.

The retrosynthesis for this compound begins by disconnecting the most reactive and synthetically accessible functionalities.

Retrosynthetic Pathway:

Analysis of Key Bond Formations

The forward synthesis, guided by the retrosynthetic analysis, would involve the following key bond-forming steps:

Formation of the 1,2-Benzisothiazole Ring: This is the most critical part of the synthesis. Based on established methods for similar structures, this involves the formation of the S-N bond and the N=C bond of the isothiazole (B42339) ring. A plausible route starts from 2-propiophenone. This ketone can be converted to 2-propionylbenzenesulfonamide. Intramolecular cyclization of this intermediate, likely via dehydration, would then form the heterocyclic ring system. This cyclization establishes the core scaffold of the molecule.

Formation of the C-Br Bond: The final key step is the introduction of the bromine atom on the ethyl side chain. This is achieved through a C-Br bond formation via a radical substitution reaction. The ethyl group at the 3-position is analogous to a benzylic position, making it susceptible to radical bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light). This selectively brominates the carbon adjacent to the benzisothiazole ring, yielding the final product.

Identification of Synthetic Equivalents

Based on the retrosynthetic analysis, the following starting materials or their synthetic equivalents can be identified:

For the 3-(2-Bromoethyl) side chain: The bromoethyl group is introduced last. Its synthetic equivalent is a benzylic radical on the 3-ethyl-1,2-benzothiazole intermediate, which is then trapped by an electrophilic bromine source.

Reagent: N-Bromosuccinimide (NBS) serves as the synthetic equivalent for the electrophilic bromine.

For the 3-Ethyl-1,2-benzothiazole core: This intermediate is constructed from a substituted benzene (B151609) ring.

Key Precursor: 2-Propiophenone is the most direct precursor. It contains the necessary benzene ring and the ethyl group correctly positioned for cyclization.

Reagents for Ring Formation: To build the isothiazole ring onto the 2-propiophenone, a source for the "-S-N=" fragment is needed. This can be achieved in a multi-step sequence using reagents such as:

Chlorosulfonic acid (to introduce a -SO₂Cl group at the ortho position).

Ammonia (B1221849) or a related nitrogen source (to form the sulfonamide).

A dehydrating/cyclizing agent to form the final S-N and N=C bonds.

These precursors are generally accessible and provide a logical and chemically sound basis for the proposed synthesis of this compound.

Spectroscopic and Crystallographic Techniques for Structural Elucidation of 3 2 Bromoethyl 1,2 Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

A ¹H NMR spectrum for 3-(2-Bromoethyl)-1,2-benzothiazole would be expected to show distinct signals for the aromatic protons on the benzothiazole (B30560) ring and the aliphatic protons of the 2-bromoethyl side chain. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of these protons. However, no experimentally obtained ¹H NMR spectra for this specific compound are available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and DEPT Analysis

Similarly, a ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) analysis would further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. This data is crucial for confirming the carbon skeleton of the molecule. Specific chemical shifts and DEPT data for this compound have not been reported in the available literature.

Two-Dimensional NMR Correlations (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, between the adjacent methylene groups in the bromoethyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for connecting the bromoethyl side chain to the C3 position of the benzothiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximities between protons, aiding in conformational analysis.

Without experimental data, a detailed analysis based on these techniques for this compound cannot be performed.

Mass Spectrometry for Molecular Fragmentation and Compositional Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of the molecular ion, which in turn allows for the calculation of the precise elemental formula (e.g., C₉H₈BrNS for this compound). biosynth.com This is a definitive method for confirming the molecular formula. No published HRMS data for this compound could be located.

Fragment Ion Analysis and Proposed Fragmentation Pathways

Upon ionization in a mass spectrometer, the molecular ion of this compound would undergo characteristic fragmentation. Analysis of these fragment ions helps to piece together the structure. Expected fragmentation might include the loss of a bromine radical (•Br), the cleavage of the ethyl side chain, or fragmentation of the benzothiazole ring itself. A detailed analysis and proposal of these pathways require actual mass spectral data, which is currently unavailable.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise arrangement of atoms within a crystalline solid. This method can provide the absolute structure, including bond lengths, bond angles, and stereochemistry, offering definitive proof of the compound's molecular architecture.

The first and often most challenging step in X-ray analysis is the cultivation of a suitable single crystal. For this compound, this would typically be achieved by slow evaporation of a solvent from a purified sample of the compound. Once a high-quality crystal (typically <0.5 mm in size) is obtained, it is mounted on a goniometer and placed within an X-ray diffractometer.

The crystal is cooled, usually to a temperature around 100-150 K, to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. It is then irradiated with a monochromatic X-ray beam, commonly from a Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) source. hse.ru As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams. This process generates a unique diffraction pattern that is dependent on the crystal's internal structure. For analogous benzothiazole derivatives, data collection is often performed on automated four-circle diffractometers. nih.govresearchgate.net

Below is a representative table of parameters for single-crystal X-ray diffraction data collection, based on typical values for similar heterocyclic compounds. researchgate.netresearchgate.net

| Parameter | Typical Value |

| Empirical Formula | C₉H₈BrNS |

| Formula Weight | 242.14 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Radiation Source | X-ray tube or Synchrotron |

| Detector | CCD or CMOS area detector |

| Data Collection Method | ω and φ scans |

| Absorption Correction | Multi-scan |

After data collection, the raw diffraction data is processed to solve and refine the crystal structure. The structure is typically solved using direct methods or Patterson methods, often employing software packages like SHELXT. This initial solution provides a preliminary model of the molecule's structure.

This model is then refined using a full-matrix least-squares method with software such as SHELXL. The refinement process adjusts the atomic coordinates and thermal parameters of the model to achieve the best possible agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern. The quality of the final structure is assessed by the R-factor (R1), which should ideally be below 0.05 for a well-resolved structure. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. Since each functional group has characteristic vibrational frequencies, these methods are excellent for identifying the types of bonds present in a compound.

In FT-IR spectroscopy, a sample is exposed to infrared radiation, and the absorption of this radiation at specific frequencies corresponds to the vibrational transitions of the molecule's bonds. For this compound, the spectrum would be expected to show several key absorption bands confirming its structure.

The analysis of related benzothiazole compounds reveals characteristic peaks for the heterocyclic ring system. nih.govqu.edu.iqresearchgate.net The presence of the bromoethyl group would be confirmed by C-H stretching and bending modes, as well as a characteristic C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum.

A table of expected characteristic FT-IR peaks for this compound is presented below, based on data from similar structures. nih.govresearchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100–3000 | Aromatic C-H Stretch | Benzothiazole Ring |

| 2960–2850 | Aliphatic C-H Stretch | Ethyl Group (-CH₂) |

| ~1630 | C=N Stretch | Thiazole (B1198619) Ring |

| 1590–1450 | C=C Aromatic Ring Stretch | Benzene (B151609) part of Benzothiazole |

| 1470–1430 | CH₂ Scissoring (Bending) | Ethyl Group (-CH₂) |

| 700–500 | C-Br Stretch | Bromoethyl Group |

| ~690 | C-S Stretch | Thiazole Ring |

Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar and symmetric bonds.

For this compound, a Raman spectrum would provide confirmatory data. The aromatic ring vibrations and the C=N bond should be visible in both FT-IR and Raman spectra. Notably, the C-S and S-N bonds of the thiazole ring, which can be weak in FT-IR, are often more prominent in Raman spectra. Raman spectroscopy is generally less prone to interference from water, which can be an advantage depending on the sample preparation method. The analysis of various organic compounds, including those with bromine, shows that Raman is an effective tool for structural characterization. fiu.eduthermofisher.com

Chemical Derivatization and Functionalization Strategies from 3 2 Bromoethyl 1,2 Benzothiazole

Transformations at the Bromoethyl Side Chain

The 2-bromoethyl group at the 3-position of the 1,2-benzothiazole core is a prime site for nucleophilic substitution reactions, enabling its conversion into various functional groups. This alkyl bromide moiety can also serve as an initiation point for polymerization processes.

The bromoethyl side chain can be readily transformed into other key functional groups such as alcohols, amines, and carboxylic acids through well-established synthetic protocols. These transformations are pivotal for creating analogues with diverse physicochemical properties.

Alcohols: The conversion of the bromoethyl group to a hydroxyethyl (B10761427) group can be achieved via nucleophilic substitution with a hydroxide (B78521) source, such as sodium hydroxide, typically in an aqueous or mixed aqueous-organic solvent system. This reaction proceeds through an S_N2 mechanism.

Amines: The synthesis of amines from the bromoethyl precursor can be accomplished by reaction with ammonia (B1221849) or primary/secondary amines. For instance, reaction with a protected diamine like tert-butyl(6-aminohexyl)carbamate, followed by deprotection, can yield a primary amine derivative with an extended linker. acs.org This approach is valuable for creating building blocks for further conjugation. A similar strategy involves reacting N-Boc-2-bromoethylamine with a nucleophile, highlighting the reactivity of the bromoethyl moiety. d-nb.info

Carboxylic Acids: The bromoethyl group can be converted to a carboxylic acid moiety through a two-step process. First, a nucleophilic substitution with sodium cyanide introduces a nitrile group. Subsequent hydrolysis of the nitrile under acidic or basic conditions yields the corresponding carboxylic acid, extending the carbon chain by one unit.

Table 1: Representative Transformations of the Bromoethyl Side Chain

| Starting Material | Reagent(s) | Product Functional Group |

|---|---|---|

| 3-(2-Bromoethyl)-1,2-benzothiazole | 1. NaOH(aq) | Alcohol (-CH₂CH₂OH) |

| This compound | 1. R-NH₂ | Secondary Amine (-CH₂CH₂NHR) |

The bromoethyl group serves as an excellent handle for chain extension and as an initiator for controlled polymerization reactions.

Chain Extension: Beyond the single-step conversions described above, the bromoethyl group can be used to introduce longer alkyl chains with terminal functional groups. This is exemplified by the synthesis of long-chain arylguanidines, where alkyl linkers are introduced by reacting bromoalkyl derivatives with amines. acs.org

Polymerization Initiators: The carbon-bromine bond in this compound makes it a suitable initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique for synthesizing well-defined polymers with controlled molecular weight and narrow polydispersity. The benzothiazole (B30560) moiety would thus be located at the terminus of the resulting polymer chain, imparting its specific properties to the macromolecule. The use of alkyl halides as initiators is a fundamental aspect of ATRP.

Table 2: Applications in Chain Extension and Polymerization

| Application | Method | Role of Bromoethyl Group |

|---|---|---|

| Chain Extension | Nucleophilic substitution with diamines or other bifunctional nucleophiles | Electrophilic site for attachment of a linker |

Functionalization of the Benzothiazole Ring System

The benzothiazole ring itself is amenable to functionalization, allowing for the introduction of substituents that can modulate the electronic properties and biological activity of the molecule. Key strategies include direct C-H functionalization and halogenation followed by cross-coupling.

Direct C-H functionalization is an atom-economical approach to modify the benzothiazole core without the need for pre-functionalized substrates. rsc.org

C2-Functionalization: The C-H bond at the 2-position of the thiazole (B1198619) ring is the most acidic and thus the most common site for direct functionalization. For example, benzothiazoles can undergo direct carboxylation at the C2-position using carbon dioxide in the presence of a suitable base, a reaction that proceeds without a metal catalyst. organic-chemistry.org Another approach involves the reaction of benzothiazoles with triphenylphosphine (B44618) to form thiazol-2-yl-triphenylphosphonium salts, which can then react with various nucleophiles to introduce ethers and amines at the C2-position. acs.org

While these methods have been demonstrated on the parent benzothiazole or other derivatives, they represent viable pathways for the functionalization of the this compound ring, provided the reaction conditions are compatible with the bromoethyl side chain.

A two-step approach involving initial halogenation of the benzene (B151609) part of the benzothiazole ring, followed by transition-metal-catalyzed cross-coupling reactions, provides a powerful and versatile route to a wide range of derivatives.

Halogenation: Electrophilic aromatic substitution reactions can introduce halogen atoms (Cl, Br, I) onto the benzene ring, with the position of substitution directed by the existing substituents.

Cross-Coupling Reactions: The resulting halo-benzothiazole derivatives are excellent substrates for various cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, a strategy involving C-H borylation followed by Suzuki-Miyaura cross-coupling has been successfully applied to the related 2,1,3-benzothiadiazole (B189464) system to introduce aryl groups. diva-portal.orgnih.gov A similar sequence of halogenation and cross-coupling can be envisioned for this compound to introduce aryl, vinyl, or other organic fragments onto the benzothiazole core. The biocatalytic bromination of aminothiazoles followed by Suzuki-Miyaura coupling further underscores the utility of this strategy for functionalizing thiazole-containing scaffolds. nih.gov

Table 3: Potential Cross-Coupling Reactions on a Halogenated Benzothiazole Ring

| Reaction Name | Coupling Partner | Bond Formed | Catalyst (Typical) |

|---|---|---|---|

| Suzuki | Organoboron Reagent (e.g., Ar-B(OH)₂) | C-C (Aryl) | Palladium |

| Stille | Organotin Reagent (e.g., Ar-SnBu₃) | C-C (Aryl/Vinyl) | Palladium |

| Heck | Alkene | C-C (Vinyl) | Palladium |

Synthesis of Fused Polycyclic Heterocyclic Systems

The this compound scaffold can serve as a precursor for the construction of more complex, fused polycyclic heterocyclic systems through intramolecular cyclization reactions. These larger ring systems are of interest in drug discovery and materials science.

An example of such a system is imidazo[2,1-b]benzothiazole. acs.org A plausible synthetic route to a fused system from this compound could involve the initial conversion of the bromoethyl group into an aminoethyl group, as described in section 5.1.1. The resulting primary amine could then be made to react with a suitable reagent to build a second heterocyclic ring that fuses to the benzothiazole core.

For instance, intramolecular cyclization of a derivative where the side chain is appropriately functionalized could lead to the formation of a new ring fused to the N1 and C7a positions of the benzothiazole. The synthesis of fused systems like thieno[3,4-g] organic-chemistry.orgacs.orgbenzothiazole derivatives, although through different synthetic routes, demonstrates the accessibility of such polycyclic structures based on the benzothiazole motif. google.com The development of methods for preparing polycyclic β-lactam systems, such as azeto[1,2-a]quinolines, also highlights the importance of intramolecular cyclization as a key step in building complex heterocyclic architectures. rsc.org

Intramolecular Ring Closure Reactions

Intramolecular cyclization of derivatives obtained from this compound represents a powerful strategy for the construction of fused polycyclic systems containing the benzothiazole nucleus. While specific examples starting directly from this compound are not extensively documented in readily available literature, the principles of such reactions are well-established in organic synthesis.

The general approach involves a two-step sequence:

Nucleophilic Substitution: The bromoethyl group is first reacted with a nucleophile that contains a second reactive site.

Intramolecular Cyclization: The newly introduced functional group then participates in a ring-forming reaction with another part of the molecule, often the benzothiazole ring itself or an appended substituent.

Hypothetically, a bifunctional nucleophile, such as an aminothiol (B82208) or a diol, could be employed to first displace the bromide. The terminal nucleophilic group could then, under appropriate conditions (e.g., presence of a base or a coupling agent), attack a suitable position on the benzothiazole ring or a pre-installed functional group to forge a new heterocyclic or carbocyclic ring. The regioselectivity of such cyclizations would be a critical aspect to control.

Cascade and Tandem Reactions

Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. The application of such strategies starting from this compound could lead to the rapid assembly of complex molecular scaffolds.

A plausible cascade reaction could be initiated by the reaction of this compound with a carefully chosen reactant that, after the initial substitution, triggers a sequence of intramolecular events. For instance, reaction with a nucleophile that can be converted into a radical precursor could initiate a radical cascade.

While specific, documented cascade or tandem reactions originating from this compound are not prominently featured in the surveyed literature, related methodologies provide a conceptual framework. For example, cascade reactions have been developed for the synthesis of benzofurans from different starting materials. nih.gov These complex transformations often rely on the strategic placement of reactive functional groups that can participate in a series of sequential reactions.

The development of such intricate reaction pathways for this compound would be a valuable contribution to the synthetic chemist's toolbox, enabling the efficient construction of novel and potentially bioactive compounds.

Computational Chemistry and Theoretical Characterization of 3 2 Bromoethyl 1,2 Benzothiazole

Molecular Dynamics (MD) Simulations

Solvent Effects and Intermolecular InteractionsNo published data is available.

Further theoretical research is necessary to elucidate the specific computational and chemical properties of 3-(2-Bromoethyl)-1,2-benzothiazole. Such studies would be valuable for understanding its reactivity, stability, and potential interactions in various chemical environments, contributing to the broader knowledge base of benzothiazole (B30560) chemistry.

Mechanistic Computations and Transition State Analysis

Mechanistic computations are a cornerstone of modern theoretical chemistry, enabling the detailed exploration of reaction mechanisms, including the identification of intermediates, transition states, and the energetic profiles of reaction pathways. For this compound, such studies are crucial for understanding its formation and subsequent reactivity.

Reaction Pathway Elucidation

The elucidation of a reaction pathway through computational methods involves mapping the potential energy surface (PES) of a given reaction. This process identifies the most energetically favorable route from reactants to products, passing through various transition states and intermediates.

While specific computational studies detailing the reaction pathway for the synthesis of this compound are not extensively available in the current literature, the general approach can be described. The synthesis would likely involve the N-alkylation of a 1,2-benzothiazole precursor with a suitable 2-bromoethylating agent. Computational methods, particularly Density Functional Theory (DFT), are well-suited to model such reactions.

A theoretical investigation would typically begin by optimizing the geometries of the reactants, in this case, the 1,2-benzothiazole anion and an electrophile like 1,2-dibromoethane. The reaction pathway would then be systematically explored to locate the transition state corresponding to the nucleophilic attack of the benzothiazole nitrogen on the carbon atom of the bromoethyl group. The intrinsic reaction coordinate (IRC) method is then often employed to confirm that the identified transition state correctly connects the reactants and the desired product, this compound.

In analogous systems, such as the N-alkylation of other heterocycles, computational studies have been instrumental in determining the regioselectivity of the reaction. For instance, in the alkylation of N-benzoyl 5-(aminomethyl)tetrazole, DFT calculations were used to rationalize the observed product distribution by examining the nucleophilicity and electrostatic potential of the reacting nitrogen atoms. researchgate.net A similar approach for 1,2-benzothiazole would involve calculating the atomic charges and frontier molecular orbital (FMO) densities to predict the most likely site of alkylation.

Activation Energy Barriers

The activation energy (Ea) is a critical kinetic parameter that represents the energy barrier that must be overcome for a reaction to occur. Computational chemistry provides a powerful tool for the direct calculation of these barriers, which is essential for predicting reaction rates and understanding reaction feasibility.

The calculation of activation energy barriers is typically performed using DFT methods, such as B3LYP, often in conjunction with a suitable basis set like 6-31G* or larger. nih.gov The energy of the optimized transition state structure is compared to the energy of the optimized reactant molecules. The difference between these energies corresponds to the activation energy barrier.

For the formation of this compound via N-alkylation, the primary activation barrier would be associated with the SN2 reaction between the 1,2-benzothiazole nucleophile and the bromoethyl electrophile. The calculated activation energy would provide a quantitative measure of the reaction's kinetic feasibility.

While specific data for this compound is not available, the following table provides an illustrative example of how activation energy data for a hypothetical reaction pathway could be presented. The values are representative of typical SN2 reactions involving similar heterocyclic systems and are for illustrative purposes only.

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| N-alkylation of 1,2-benzothiazole with 1,2-dibromoethane | TS1 | 22.5 | B3LYP/6-31+G(d,p) |

| Intramolecular cyclization (hypothetical subsequent reaction) | TS2 | 35.2 | B3LYP/6-31+G(d,p) |

It is important to note that the solvent environment can significantly influence activation energy barriers. Therefore, more advanced computational models often incorporate solvent effects, either through implicit continuum models or explicit solvent molecules, to provide more accurate and realistic energy profiles.

Advanced Applications of 3 2 Bromoethyl 1,2 Benzothiazole in Materials and Supramolecular Chemistry

Design and Synthesis of Ligands for Metal Coordination

The benzothiazole (B30560) nucleus is a privileged scaffold in coordination chemistry, capable of binding to a wide array of metal ions. The strategic placement of a bromoethyl group at the 3-position of the 1,2-benzothiazole ring system unlocks extensive possibilities for crafting novel ligands with tailored properties for specific applications.

Development of Benzothiazole-Based Ligands

The development of advanced materials and catalysts often relies on the rational design of ligands that can precisely control the properties of a metal center. The benzothiazole core is a common feature in many biologically active compounds and functional materials. Its derivatives are synthesized through various methods, including the cyclization of 2-aminothiophenols with aldehydes or carboxylic acids.

The presence of the bromoethyl group on 3-(2-Bromoethyl)-1,2-benzothiazole allows for its straightforward derivatization. This reactive group is susceptible to nucleophilic substitution, enabling the attachment of various coordinating moieties. For instance, reaction with amines, thiols, or alcohols can introduce new donor atoms (N, S, O), creating multidentate ligands. This approach facilitates the synthesis of a diverse library of ligands from a single, readily accessible precursor. A notable example from related chemistry involves the synthesis of benzothiazole-appended 1,2,3-triazoles via click chemistry, demonstrating the modularity of using a reactive handle on the benzothiazole scaffold. Similarly, ligands can be designed where the benzothiazole unit is linked to other heterocyclic systems, such as pyridazine, to create molecules with specific electronic and binding properties.

The synthesis of 2-(2′-aminophenyl)benzothiazole and its subsequent modification highlights how the benzothiazole core can be functionalized to create pincer-type ligands, which are valuable in catalysis and materials science. By analogy, this compound could be used to synthesize ligands where the benzothiazole unit is tethered to other aromatic or chelating groups, leading to ligands with unique steric and electronic profiles.

Table 1: Examples of Synthetic Strategies for Benzothiazole-Based Ligands

| Precursor Type | Reaction | Resulting Ligand Type | Reference |

|---|---|---|---|

| 2-Aminothiophenols | Condensation with aldehydes | 2-Substituted benzothiazoles | |

| 2-Mercaptobenzothiazole (B37678) | Reaction with diamines and diketones | Multidentate Schiff base ligands | |

| 2-Aminobenzothiazole | Reaction with isothiocyanates | Thiourea derivatives |

Coordination Chemistry Studies

Ligands based on the benzothiazole framework have been shown to coordinate with a variety of transition metals and lanthanides. The nitrogen atom of the thiazole (B1198619) ring is a primary coordination site, acting as a Lewis base. The specific substituents on the benzothiazole ring system significantly influence the electronic properties of the resulting metal complexes and their photophysical or catalytic behavior.

For example, studies on ligands derived from 2-mercaptobenzothiazole have demonstrated their ability to form stable complexes with Cu(II), Cd(II), and Hg(II). Spectroscopic analysis of these complexes confirmed the coordination of the metal ions to the ligand. It is anticipated that ligands synthesized from this compound would exhibit rich coordination chemistry. The nature of the group attached via the ethyl linker could introduce additional donor atoms, leading to chelate formation and enhancing the stability of the resulting metal complexes. The coordination of such ligands to metal ions can influence properties like luminescence, making them suitable for applications in sensors or light-emitting devices.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions to construct well-defined, functional architectures from molecular components. The aromatic and polarizable nature of the benzothiazole ring makes it an excellent participant in various non-covalent interactions, driving processes like crystal engineering and self-assembly.

Non-covalent Interactions in Crystal Engineering

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. In the solid state, benzothiazole derivatives engage in a variety of non-covalent interactions that dictate their molecular packing. These include:

π-π Stacking: The face-to-face stacking of the aromatic benzothiazole rings is a common feature, leading to ordered columnar or layered structures.

C-H···π Interactions: The interaction between a C-H bond and the electron-rich π-system of the benzothiazole ring is crucial for stabilizing crystal lattices.

Hydrogen Bonding: When functional groups capable of hydrogen bonding (e.g., amides, hydroxyls) are present, they can form strong, directional interactions (e.g., C-H···O) that guide the assembly of molecules into specific motifs, such as dimers or chains.

Halogen Bonding: Although not the primary focus, the bromine atom in this compound could potentially act as a halogen bond donor, interacting with Lewis bases.

Theoretical studies involving molecular electrostatic potential (MEP) maps of benzothiazole derivatives help to identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites for electrophilic and nucleophilic attack and guiding the understanding of intermolecular interactions. The interplay of these forces is critical in controlling the solid-state properties of materials, such as their luminescence, which can be sensitive to molecular packing.

Table 2: Key Non-covalent Interactions in Benzothiazole-Based Crystals

| Interaction Type | Description | Impact on Structure | Reference |

|---|---|---|---|

| π-π Stacking | Overlap of aromatic rings | Formation of dimers and staircase structures | |

| C-H···π Interactions | Hydrogen on one molecule interacts with the π-cloud of another | Stabilization of molecular packing |

Self-Assembly Processes

The ability of molecules to spontaneously organize into larger, ordered structures is fundamental to creating complex supramolecular systems. Benzothiazole derivatives have been shown to undergo self-assembly in solution and in the solid state, leading to the formation of aggregates like dimers and excimers. These aggregation processes can dramatically alter the photophysical properties of the material, leading to phenomena such as aggregation-induced emission (AIE) or shifts in emission color.

The structure of this compound is well-suited to direct self-assembly. The rigid benzothiazole unit can drive π-stacking interactions, while the flexible ethyl chain allows for conformational adjustments that can accommodate different packing motifs. Furthermore, the bromoethyl group can be used to anchor the benzothiazole unit to larger supramolecular scaffolds, such as calixarenes. Calixarenes functionalized with benzothiazole moieties have been developed as chemosensors, where the pre-organized platform of the calixarene (B151959) enhances the binding selectivity for specific ions.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Bromoethyl)-1,2-benzothiazole, and how can reaction yields be maximized?

The synthesis of this compound typically involves bromoalkylation of the benzothiazole core. A validated protocol includes reacting 2-amino thiophenol with a brominated aldehyde or ketone under iodine catalysis in DMF at 80°C, followed by purification via column chromatography (hexane:ethyl acetate) . Yield optimization requires strict control of stoichiometry (e.g., 2 eq dibromoalkane) and reaction time (5–6 hours under reflux in acetone with K₂CO₃ as a base) . NMR and mass spectrometry are critical for confirming structural fidelity .

Q. How should researchers characterize the purity and structural identity of this compound?

Standard characterization involves:

- 1H/13C NMR : To confirm substituent positions and bromoethyl integration.

- IR Spectroscopy : To detect functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹).

- Mass Spectrometry (MS) : For molecular weight validation.

- Elemental Analysis : To ensure ≥95% purity, excluding vendor-provided data from non-peer-reviewed sources .

Advanced Research Questions

Q. How do structural modifications of the bromoethyl group impact the biological activity of this compound derivatives?

Replacing the bromoethyl group with piperazine or azepane moieties alters bioactivity. For example:

- Piperazine derivatives : Demonstrated dopamine/serotonin antagonism (IC₅₀ values: 10–50 nM in receptor-binding assays) .

- Azepane derivatives : Exhibited antioxidant activity (IC₅₀: 12 µM in FTC/TBA assays) and compliance with Lipinski’s Rule of Five, enhancing drug-likeness .

- Bromine retention : Critical for electrophilic reactivity in anticancer applications, as bromine enhances binding to DNA repair enzymes (e.g., PARP inhibitors) .

Q. What methodologies resolve contradictions in reported antibacterial vs. antipsychotic activities of benzothiazole derivatives?

Contradictions arise from divergent assay conditions. For example:

- Antibacterial activity : Requires agar diffusion testing (MIC: 500 µg/mL for Bacillus subtilis), sensitive to substituent polarity .

- Antipsychotic activity : Demands receptor-binding studies (e.g., D₂ receptor affinity assays), where lipophilic groups improve blood-brain barrier penetration . Researchers should cross-validate using in silico ADMET predictions (e.g., SwissADME) to reconcile bioactivity profiles .

Q. How can researchers design experiments to evaluate the electrophilic reactivity of the bromoethyl group in biological systems?

- Nucleophilic substitution assays : Track bromine displacement by thiols (e.g., glutathione) via HPLC, quantifying reaction kinetics .

- X-ray crystallography : Resolve binding modes with target proteins (e.g., benzothiazole derivatives complexed with p38α MAP kinase) .

- Competitive inhibition studies : Compare brominated vs. non-brominated analogs in enzyme assays (e.g., CYP450 isoforms) .

Methodological Challenges

Q. What analytical strategies address low yields in multi-step syntheses of this compound analogs?

- Stepwise optimization : Isolate intermediates (e.g., 2-hydroxyphenyl benzothiazole) to troubleshoot side reactions .

- Catalyst screening : Test iodine, Cu(I), or Pd-based catalysts for regioselectivity .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of halogenated intermediates .

Q. How should researchers mitigate batch-to-batch variability in pharmacological assays?

- Standardized protocols : Use fixed MIC values (e.g., 500 µg/mL for agar diffusion) and cell lines (e.g., SKBR-3 for anticancer testing) .

- QC/QA controls : Implement NMR purity thresholds (>95%) and LC-MS trace analysis to exclude degradation products .

Data Interpretation and Validation

Q. How can computational modeling guide the design of this compound derivatives with improved target selectivity?

Q. What statistical approaches are recommended for analyzing conflicting cytotoxicity data across cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.